D-Aspartic acid

Catalog No.
S750052
CAS No.
1783-96-6
M.F
C4H7NO4
M. Wt
133.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Aspartic acid

CAS Number

1783-96-6

Product Name

D-Aspartic acid

IUPAC Name

(2R)-2-aminobutanedioic acid

Molecular Formula

C4H7NO4

Molecular Weight

133.10 g/mol

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m1/s1

InChI Key

CKLJMWTZIZZHCS-UWTATZPHSA-N

SMILES

C(C(C(=O)O)N)C(=O)O

Synonyms

D-Asparticacid;(R)-2-aminosuccinicacid;1783-96-6;D-Aspartate;(R)-Asparticacid;(-)-Asparticacid;D-(-)-Asparticacid;AsparticacidD-form;(2R)-2-aminobutanedioicacid;Asparticacid,D-;H-D-Asp-OH;(R)-(-)-Aminosuccinicacid;Tocris-0213;delta-aspartate;D-Asparaginsaeure;d-aspartaticacid;delta-asparticacid;NSC97922;asparticacid;delta-asparaginsaeure;Lopac-alpha-9256;(R)-2-Aminobutanedioate;delta-(-)-Asparticacid;UNII-4SR0Q8YD1X;1-Amino-1,2-carboxyethane

Canonical SMILES

C(C(C(=O)O)N)C(=O)O

Isomeric SMILES

C([C@H](C(=O)O)N)C(=O)O

D-Aspartic acid is an endogenous amino acid that serves as the D-enantiomer of aspartic acid, a common amino acid involved in protein synthesis. Unlike its L-counterpart, D-Aspartic acid is not typically incorporated into proteins but plays significant roles in various biological processes, particularly in the nervous and endocrine systems. It is characterized by the chemical formula C4H7NO4C_4H_7NO_4 and a molecular weight of approximately 133.10 g/mol . This compound is classified under organic acids and derivatives, specifically as an amino acid and peptide .

  • Stimulating GnRH release: D-AA might increase the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn stimulates testosterone production in the testes [].
  • Regulation in Leydig cells: D-AA could act directly on Leydig cells in the testes, promoting the production of enzymes involved in testosterone synthesis.
  • Gastrointestinal issues (diarrhea, nausea)
  • Mood changes (irritability, agitation)
  • Altered hormone levels (limited evidence)

Hormonal Regulation:

  • Testosterone production: Studies in animals have shown D-Asp to potentially influence the hypothalamic-pituitary-gonadal (HPG) axis, a hormonal pathway regulating testosterone production. D-Asp may stimulate the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn, might increase the release of luteinizing hormone (LH) from the pituitary gland. LH then stimulates testosterone production in the testes [, ]. However, research in humans is mixed, with some studies demonstrating increased testosterone in untrained men with low baseline levels, while others showed no significant effect or even reductions in testosterone in trained athletes [].

Neurotransmission:

  • NMDA receptor activity: D-Asp is a precursor to N-methyl-D-aspartate (NMDA), an excitatory neurotransmitter involved in learning, memory, and synaptic plasticity. While D-Asp itself doesn't directly act as an NMDA receptor agonist, some studies suggest it might be converted to NMDA, potentially influencing its activity [].

Other Potential Functions:

  • Sperm motility and morphology: D-Asp might play a role in sperm maturation and motility, though the exact mechanisms and clinical significance remain unclear [].

Important Points:

  • Research on D-Asp is ongoing, and its exact functions and potential benefits require further investigation.
  • The effects of D-Asp supplementation in humans vary depending on factors like age, health status, and baseline testosterone levels.
  • D-Asp supplementation should not be used as a substitute for professional medical advice or treatment.
Typical of amino acids, including:

  • Decarboxylation: The removal of a carboxyl group can lead to the formation of amines.
  • Cyclization: D-Aspartic acid can participate in cyclization reactions where its carboxyl groups are protected, leading to the formation of cyclic compounds .
  • Transamination: It can participate in transamination reactions where it can exchange its amino group with other molecules, forming different amino acids .

These reactions highlight D-Aspartic acid's versatility in chemical synthesis and its potential as a precursor for other biologically relevant compounds.

D-Aspartic acid plays crucial roles in several biological functions:

  • Neurotransmission: It acts as a neurotransmitter and neuromodulator, influencing synaptic transmission and neuronal communication. D-Aspartic acid has been detected in synaptic vesicles and is released upon stimulation, contributing to increased cyclic adenosine monophosphate levels in neurons .
  • Endocrine Regulation: In the endocrine system, it enhances the release of hormones such as gonadotropin-releasing hormone, luteinizing hormone, and growth hormone. It is particularly important in the testes for testosterone synthesis .
  • Developmental Role: During embryonic development, high concentrations of D-Aspartic acid are observed in the brain and retina, indicating its role in neural development .

D-Aspartic acid can be synthesized through various methods:

  • Biosynthesis: In mammals, D-Aspartic acid is synthesized from L-aspartate through enzymatic processes involving specific enzymes that facilitate the conversion from L- to D-form.
  • Chemical Synthesis: Industrially, it can be produced via amination of fumarate or through racemic mixtures that yield both enantiomers . The synthesis often involves protecting groups for functional groups to control reactivity during chemical transformations.

D-Aspartic acid has several applications across different fields:

  • Nutritional Supplements: It is commonly marketed as a dietary supplement aimed at increasing testosterone levels and enhancing athletic performance.
  • Pharmaceutical Research: Due to its role in neurotransmission and endocrine function, it is being studied for potential therapeutic applications in neurodegenerative diseases and hormonal disorders.
  • Biochemical Research: D-Aspartic acid is utilized in studies investigating neurotransmitter dynamics and hormone regulation mechanisms .

Research indicates that D-Aspartic acid interacts with various neuroreceptors and hormones:

  • N-Methyl-D-Aspartate Receptors: D-Aspartic acid is involved in the modulation of N-Methyl-D-Aspartate receptors, which play critical roles in synaptic plasticity and memory formation.
  • Hormonal Pathways: It influences pathways involving gonadotropin-releasing hormone and other hormones critical for reproductive health and metabolic functions .

D-Aspartic acid shares similarities with several other amino acids but possesses unique properties:

CompoundStructureRole/FunctionUnique Features
L-Aspartic AcidC4H7NO4Protein synthesisIncorporated into proteins; more common than D-form
N-Methyl-D-AspartateC5H9NO4NeurotransmitterMethylated form; higher potency at NMDA receptors
Glutamic AcidC5H9NO4NeurotransmitterPrecursor to GABA; involved in excitatory signaling
Beta-AlanineC3H7NO2Muscle endurance enhancementNot an amino acid used for protein synthesis

D-Aspartic acid stands out due to its specific involvement in hormonal regulation and neurotransmission rather than general protein synthesis. Its unique role as a signaling molecule differentiates it from other amino acids that primarily serve structural or metabolic functions.

Physical Description

Solid

XLogP3

-2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

133.03750770 g/mol

Monoisotopic Mass

133.03750770 g/mol

Heavy Atom Count

9

Melting Point

272.5 °C

UNII

4SR0Q8YD1X

Related CAS

27881-01-2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Parenteral nutrition

Pharmacology

Aspartic Acid is a non-essential amino acid in humans, Aspartic Acid has an overall negative charge and plays an important role in the synthesis of other amino acids and in the citric acid and urea cycles. Asparagine, arginine, lysine, methionine, isoleucine, and some nucleotides are synthesized from aspartic acid. Aspartic acid also serves as a neurotransmitter. (NCI04)

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1783-96-6
617-45-8
56-84-8
36393-20-1

Wikipedia

D-Aspartic acid

Dates

Modify: 2023-08-15

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